Similar to the benzimidazole derivatives described in one paper [], N-cyclopentyl-2-{[2-(1H-pyrazol-1-ylmethyl)benzyl]amino}propanamide could potentially act as an angiotensin II receptor antagonist. This could be explored through binding studies and in vivo models of hypertension.
The pyrazole-benzamide scaffold in this compound resembles the glucokinase activators discussed in another paper []. Investigating its potential to activate glucokinase could offer insights for treating type 2 diabetes.
The presence of a pyrazole ring suggests potential for CDK5 inhibition, as seen with the aminopyrazole analog in one study []. Evaluating its ability to inhibit CDK5 and modulate Mcl-1 levels could be relevant for pancreatic cancer research.
The structural features of this compound may enable it to bind to chemokine receptors, similar to the compounds described in several papers [, ]. Investigating its effects on chemokine receptor signaling could be relevant for studying immune responses and inflammatory diseases.
While the pyrrolidine-based inhibitors discussed in one paper [] differ slightly, the presence of the cyclopentyl group and amino alcohol-like functionality in N-cyclopentyl-2-{[2-(1H-pyrazol-1-ylmethyl)benzyl]amino}propanamide might provide some α-mannosidase inhibitory activity. This could be assessed through enzyme inhibition assays.
The heterocyclic nature of this compound and the presence of nitrogen atoms could contribute to antimicrobial activity, as seen with the Zn(II) complexes in one study []. Evaluating its activity against various bacterial and fungal strains could be of interest for developing novel antimicrobial agents.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3